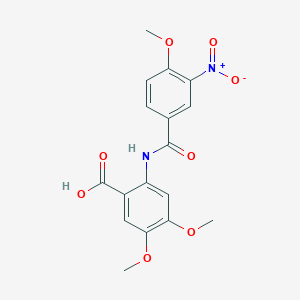![molecular formula C24H18N4O2S B11513046 (2Z)-2-[2-(4-methoxyphenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11513046.png)
(2Z)-2-[2-(4-methoxyphenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydrazine moiety, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with a suitable precursor to form the hydrazone intermediate. This intermediate is then cyclized with a thiazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
(2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: can be compared with other imidazo[2,1-b][1,3]thiazole derivatives.
4-Methoxyphenylhydrazine derivatives: .
Uniqueness
The uniqueness of (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydrazine moiety with an imidazo[2,1-b][1,3]thiazole core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H18N4O2S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C24H18N4O2S/c1-30-19-14-12-18(13-15-19)26-27-22-23(29)28-21(17-10-6-3-7-11-17)20(25-24(28)31-22)16-8-4-2-5-9-16/h2-15,29H,1H3 |
InChI Key |
OIZXLXMMUPJTNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11512963.png)
![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-](/img/structure/B11512968.png)
![5-(3,4-dimethoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11512972.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11512979.png)

![N,N'-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11512985.png)
![1-(4-chlorophenyl)-7-(2-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11512989.png)
![7-(furan-2-yl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11512991.png)
![(5Z)-5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11512999.png)

![1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11513005.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11513009.png)
![7-(2-fluorophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11513010.png)

